![molecular formula C21H23N3O3 B2403279 4-(2,4-dioxo-1H-quinazolin-3-il)-N-[2-(4-metilfenil)etil]butanamida CAS No. 896356-36-8](/img/structure/B2403279.png)
4-(2,4-dioxo-1H-quinazolin-3-il)-N-[2-(4-metilfenil)etil]butanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide” is a derivative of quinazolinone . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Mecanismo De Acción
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide exerts its biological effects by inhibiting the NF-κB pathway, a key signaling pathway involved in inflammation, immune response, and cell survival. 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide specifically targets the IKK complex, which is responsible for activating NF-κB. By inhibiting the IKK complex, 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide prevents the activation of NF-κB and downstream signaling events.
Biochemical and Physiological Effects:
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide inhibits the expression of pro-inflammatory cytokines and chemokines, leading to decreased tumor growth and metastasis. In autoimmune disorders, 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide suppresses the activation of immune cells and reduces inflammation. In viral infections, 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide inhibits viral replication and promotes the clearance of infected cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide has also been shown to have high selectivity for the IKK complex, minimizing off-target effects. However, like all small molecule inhibitors, 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide has limitations. It may not fully recapitulate the effects of genetic knockdown or knockout of target genes. In addition, the concentration of 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide required to achieve biological effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
For 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide research include the development of analogs, combination therapy, and clinical applications.
Métodos De Síntesis
The synthesis of 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide involves the reaction of 2-aminobenzamide with 4-methylphenylethylbromide and butyryl chloride in the presence of triethylamine. The resulting compound is then treated with acetic anhydride and acetic acid to yield 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
- Los derivados de la quinazolin-4(3H)-ona muestran actividades farmacológicas prometedoras. Los investigadores han explorado su potencial como agentes antitumorales, fármacos antiinflamatorios y compuestos antivirales .
- Las quinazolin-4(3H)-onas se han investigado por sus efectos en el SNC. Algunos derivados, como methaqualone, mebroqualone y mecloqualone, presentan propiedades sedantes e hipnóticas .
Química Medicinal y Desarrollo de Fármacos
Neurociencia y Trastornos del Sistema Nervioso Central (SNC)
Propiedades
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-8-10-16(11-9-15)12-13-22-19(25)7-4-14-24-20(26)17-5-2-3-6-18(17)23-21(24)27/h2-3,5-6,8-11H,4,7,12-14H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTLZPQPKCBUKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
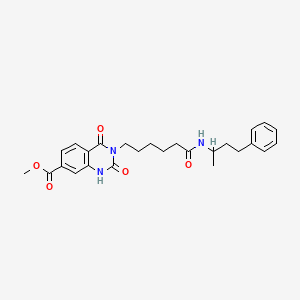
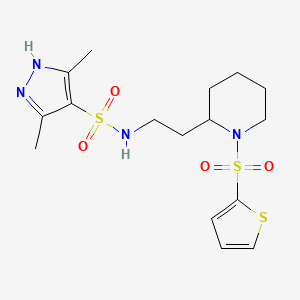
![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403199.png)
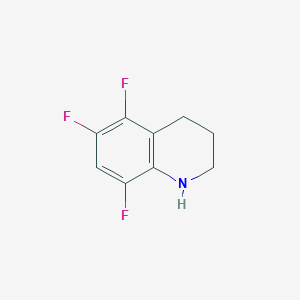
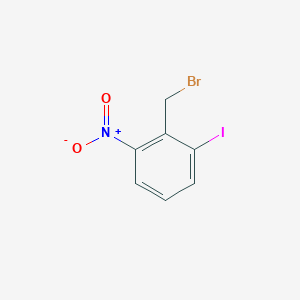
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)

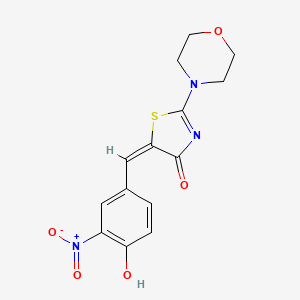
![7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2403209.png)
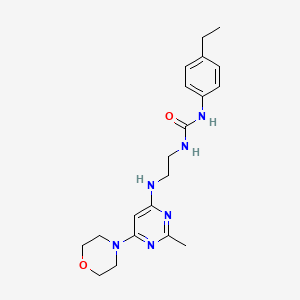
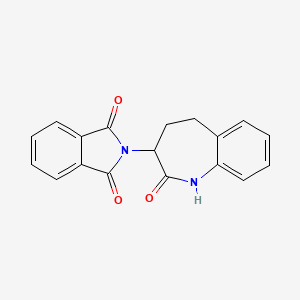
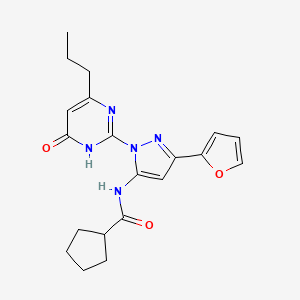
![7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2403216.png)

